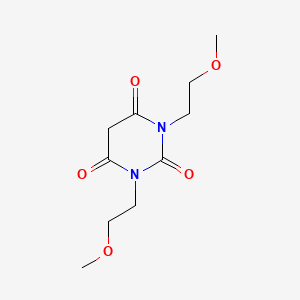
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- is a chemical compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring with three keto groups at positions 2, 4, and 6, and two methoxyethyl groups attached to the nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- can be achieved through several synthetic routes. One common method involves the reaction of barbituric acid with 2-methoxyethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and are often carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinetrione oxides, while reduction can produce hydroxylated derivatives.
科学的研究の応用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-diethyl-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-hydroxyethyl)-
Uniqueness
Compared to similar compounds, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- is unique due to the presence of methoxyethyl groups, which may impart distinct chemical and biological properties
生物活性
2,4,6(1H,3H,5H)-Pyrimidinetrione, commonly known as 1,3-dimethylbarbituric acid or its derivatives, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of the compound and its derivatives, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₉H₁₁N₂O₃
- Molecular Weight : 195.20 g/mol
- CAS Registry Number : 769-42-6
Mechanisms of Biological Activity
The biological activity of 2,4,6(1H,3H,5H)-pyrimidinetrione derivatives can be attributed to their ability to interact with various biological targets:
-
Antitumor Activity :
- Compounds derived from 2,4,6(1H,3H,5H)-pyrimidinetrione have shown potential in inhibiting tumor cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines (A549, HCC827) through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of a series of benzimidazole and pyrimidinetrione derivatives on human lung cancer cell lines. The results indicated that specific compounds exhibited IC₅₀ values in the low micromolar range (e.g., IC₅₀ = 6.26 μM for HCC827), demonstrating significant potential as antitumor agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of these compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives displayed potent antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics used in clinical settings .
Data Table: Biological Activities of Selected Derivatives
特性
CAS番号 |
63149-08-6 |
|---|---|
分子式 |
C10H16N2O5 |
分子量 |
244.24 g/mol |
IUPAC名 |
1,3-bis(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O5/c1-16-5-3-11-8(13)7-9(14)12(10(11)15)4-6-17-2/h3-7H2,1-2H3 |
InChIキー |
XSMMTYZPQYCJRI-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(=O)CC(=O)N(C1=O)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















